N-(3,4-dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide
Overview
Description
N-(3,4-dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide is a useful research compound. Its molecular formula is C10H11Cl2NO2S and its molecular weight is 280.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.9887552 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Pesticides Applications
E. Olszewska, B. Tarasiuk, and S. Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar to N-(3,4-dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide, through X-ray powder diffraction. These compounds are considered potential pesticides, and new diffraction data were reported to support their characterization (Olszewska et al., 2009).
Structural Studies
N. Boechat and colleagues (2011) reported on the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, demonstrating their 'V' shape and detailing the intermolecular interactions that generate 3-D arrays. Although this study focuses on different halogens, it's relevant for understanding the structural aspects of chlorophenyl acetamide derivatives (Boechat et al., 2011).
Antimicrobial Activity
Research by B. Mistry, K. R. Desai, and Sanket M. Intwala (2009) involved the synthesis of novel thiazolidinone and acetidinone derivatives, including compounds with the dichlorophenyl group. These compounds were screened for antimicrobial activity against various microorganisms, showing potential as antimicrobial agents (Mistry et al., 2009).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-2-1-7(5-9(8)12)13-10(15)6-16-4-3-14/h1-2,5,14H,3-4,6H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSKLRSROQNZOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSCCO)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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